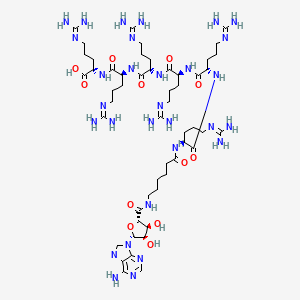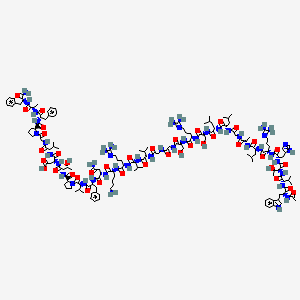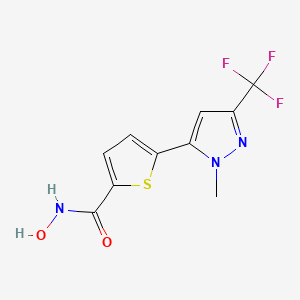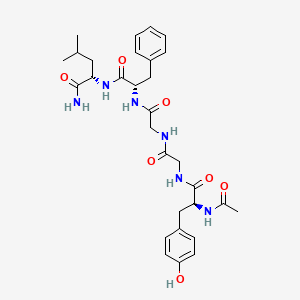
AdcAhxArg6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of AdcAhxArg6 involves the conjugation of adenosine 5’-carboxylic acid with 6-aminohexanoic acid and L-arginine. The process typically requires the use of peptide synthesis techniques, which involve the stepwise addition of amino acids to a growing peptide chain. The reaction conditions often include the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .
This would include the use of automated peptide synthesizers and purification methods such as high-performance liquid chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
AdcAhxArg6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
AdcAhxArg6 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool for studying enzyme inhibition and catalytic mechanisms.
Biology: It is used to investigate the role of specific enzymes in biological processes.
Medicine: It has potential therapeutic applications as an inhibitor of enzymes involved in disease pathways.
Industry: It may be used in the development of new drugs and biochemical assays
Mechanism of Action
The mechanism of action of AdcAhxArg6 involves its binding to the catalytic subunit of certain enzymes, thereby inhibiting their activity. This binding is facilitated by the peptide-nucleoside conjugate structure of the compound, which allows it to interact with specific amino acid residues in the enzyme’s active site. The inhibition of enzyme activity can disrupt various biochemical pathways, leading to changes in cellular function .
Comparison with Similar Compounds
AdcAhxArg6 is unique in its structure and mechanism of action compared to other peptide-nucleoside conjugates. Similar compounds include:
Adenosine 5’-carboxylic acid-6-aminohexanoic acid-L-lysine: Another peptide-nucleoside conjugate with similar inhibitory properties.
Adenosine 5’-carboxylic acid-6-aminohexanoic acid-L-histidine: A compound with a different amino acid component, leading to variations in enzyme binding and inhibition.
This compound stands out due to its specific combination of adenosine, 6-aminohexanoic acid, and L-arginine, which provides unique binding properties and inhibitory effects .
Properties
Molecular Formula |
C52H94N30O12 |
|---|---|
Molecular Weight |
1331.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[6-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C52H94N30O12/c53-37-33-38(74-24-73-37)82(25-75-33)45-35(85)34(84)36(94-45)44(91)66-17-3-1-2-16-32(83)76-26(10-4-18-67-47(54)55)39(86)77-27(11-5-19-68-48(56)57)40(87)78-28(12-6-20-69-49(58)59)41(88)79-29(13-7-21-70-50(60)61)42(89)80-30(14-8-22-71-51(62)63)43(90)81-31(46(92)93)15-9-23-72-52(64)65/h24-31,34-36,45,84-85H,1-23H2,(H,66,91)(H,76,83)(H,77,86)(H,78,87)(H,79,88)(H,80,89)(H,81,90)(H,92,93)(H2,53,73,74)(H4,54,55,67)(H4,56,57,68)(H4,58,59,69)(H4,60,61,70)(H4,62,63,71)(H4,64,65,72)/t26-,27-,28-,29-,30-,31-,34-,35+,36-,45+/m0/s1 |
InChI Key |
QLSCMEHEXBNFGR-HDLKDVBUSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)NCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ac-YCit[CEHdFRWC]-NH2](/img/structure/B10846446.png)
![Ac-WVTHRLAGLLS[Cit]SGGVVRKNFVPTDVGPFAF-NH2](/img/structure/B10846448.png)
![Ac-WVEHRLKGELSRKGGVV[hArg]KNFVPTDVGPFAF-NH2](/img/structure/B10846452.png)

![Ac-WVTH[Cit]LAGLLS[Cit]SGGVVRKNFVPTDVGPFAF-NH2](/img/structure/B10846462.png)
![Ac-WVTH[Cit]LAGLLSRSGGVVRKNFVPTDVGPFAF-NH2](/img/structure/B10846473.png)
![(3S)-3-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-amino-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[(2S)-1-[(2S)-3-(5-fluoro-1H-indol-3-yl)-1-hydroxy-1-[(2S)-1-hydroxy-1-[(2R)-1-hydroxy-1-[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]iminopropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid](/img/structure/B10846474.png)

![3-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1,3-dihydroxybutylidene)amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[1,5-dihydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(1-methoxy-3-methyl-1-oxopentan-2-yl)imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid](/img/structure/B10846484.png)



![Ac-YR[CE(1-Me-H)dFRWC]-NH2](/img/structure/B10846511.png)
